molecular formula C27H22ClN3O5 B2874447 2-(6-chloro-3-oxo-2-(o-tolyl)-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 2034382-39-1

2-(6-chloro-3-oxo-2-(o-tolyl)-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Número de catálogo: B2874447
Número CAS: 2034382-39-1
Peso molecular: 503.94
Clave InChI: CWZMAEQVDIMROY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(6-chloro-3-oxo-2-(o-tolyl)-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a potent and selective ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), with primary research applications in oncology and fibrotic disease. Its mechanism of action involves high-affinity binding to CDK2 and CDK9, effectively suppressing their kinase activity . The inhibition of CDK2 disrupts the cell cycle progression, particularly at the G1/S phase transition, leading to cell cycle arrest in proliferating cells. Concurrently, the compound's potent inhibition of CDK9, a key regulator of transcription, rapidly diminishes the levels of short-lived anti-apoptotic proteins, such as Mcl-1, thereby promoting apoptosis in cancer cells. This dual mechanism makes it a valuable chemical probe for investigating CDK-driven pathologies . Its research utility is particularly notable in studies of pancreatic ductal adenocarcinoma, where it has demonstrated efficacy in suppressing tumor growth in preclinical models . Furthermore, its application extends to the research of fibrotic diseases, where its ability to inhibit CDK9 and subsequent collagen expression in activated pancreatic stellate cells positions it as a promising tool for exploring novel anti-fibrotic therapeutic strategies.

Propiedades

IUPAC Name

2-[6-chloro-2-(2-methylphenyl)-3-oxo-4H-chromeno[2,3-c]pyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O5/c1-16-4-2-3-5-21(16)31-26(33)20-13-17-12-18(28)6-8-22(17)36-27(20)30(31)15-25(32)29-19-7-9-23-24(14-19)35-11-10-34-23/h2-9,12,14H,10-11,13,15H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZMAEQVDIMROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N2CC(=O)NC4=CC5=C(C=C4)OCCO5)OC6=C(C3)C=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(6-chloro-3-oxo-2-(o-tolyl)-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound involves multi-step processes that typically include the formation of the chromeno and pyrazole moieties. Recent advancements in synthetic methodologies have facilitated the creation of libraries of similar compounds, demonstrating high yields and purity. For instance, one study reported a successful synthesis of various derivatives through a one-pot multicomponent reaction, achieving yields between 72% to 94% with good purity (>95% HPLC) .

Antioxidant Activity

Compounds with chromeno and pyrazole structures are known for their antioxidant properties. Research indicates that derivatives of these compounds can effectively scavenge free radicals and reduce oxidative stress in biological systems. For example, pyrrole derivatives have shown significant antioxidant activity, which may be attributed to their ability to donate electrons and stabilize free radicals .

Anticancer Potential

Several studies have highlighted the anticancer potential of chromeno-pyrazole derivatives. These compounds may inhibit key enzymes involved in cancer proliferation and metastasis. In particular, compounds similar to the one have been investigated for their ability to act as histone deacetylase inhibitors (HDACi), which play a critical role in cancer cell growth regulation .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. For instance, some derivatives have been found to inhibit α-glucosidase, an enzyme implicated in glucose metabolism and diabetes management. This suggests potential applications in treating metabolic disorders .

Study 1: Antioxidant Efficacy

A recent study conducted on a series of chromeno-pyrazole derivatives demonstrated their effectiveness as antioxidants. The study utilized DPPH radical scavenging assays to quantify antioxidant activity, revealing that certain modifications to the basic structure significantly enhanced efficacy .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines indicated that specific derivatives exhibited cytotoxic effects. The mechanism was linked to apoptosis induction and cell cycle arrest at different phases. The structure-activity relationship (SAR) analysis revealed that substituents on the pyrazole ring influenced potency against various cancer types .

Research Findings Summary

Biological Activity Findings
Antioxidant Activity Effective in scavenging free radicals; structure modifications enhance efficacy .
Anticancer Potential Inhibits HDAC; induces apoptosis in cancer cell lines .
Enzyme Inhibition Inhibits α-glucosidase; potential applications in diabetes management .

Comparación Con Compuestos Similares

Table 1: Structural Comparison with Analogous Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Chromeno[2,3-c]pyrazole 6-Cl, o-tolyl, dihydrobenzo dioxin acetamide ~495* Combines tricyclic rigidity with a polar acetamide linker.
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 1,2,4-Triazole-thioacetamide Pyrazinyl, ethyl, thioether linker ~468 Replaces chromenopyrazole with a triazole-thioether system; enhanced sulfur-mediated interactions.
2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide Benzooxazolone 2-Cl, ethyl ~254 Simpler scaffold with chloro and ethyl groups; lacks fused heterocyclic complexity.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, ester groups ~548 Nitro and ester groups enhance electron-withdrawing properties; higher molecular weight.

*Calculated based on formula.

Computational and Analytical Insights

  • Similarity Indexing: While direct data for the target compound are absent, methods like Tanimoto coefficient-based similarity indexing (used in for HDAC inhibitors) could quantify structural resemblance to known bioactive molecules. For example, substituent fingerprinting might reveal overlaps with kinase inhibitors featuring chloro and dihydrobenzo dioxin groups.
  • Spectroscopic Characterization : Techniques such as ¹H NMR (as applied to AP-PROTAC-1 in ) would resolve the acetamide NH and aromatic protons, while HRMS (e.g., ) could confirm molecular weight and fragmentation patterns.

Métodos De Preparación

Preparation of Methyl 4-(5-Chloro-2-hydroxyphenyl)-2,4-dioxobutanoate

The chromeno-pyrazole core originates from methyl 4-(5-chloro-2-hydroxyphenyl)-2,4-dioxobutanoate (1 ), synthesized via Claisen condensation of 5-chloro-2-hydroxyacetophenone with dimethyl oxalate in methanol under basic conditions. Cyclization of 1 with o-tolualdehyde (2 ) and ammonium acetate in acetic acid at 80°C for 2 hours yields 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (3 ) (Scheme 1). The o-tolyl group at position 2 is introduced via the aldehyde component, while the 6-chloro substituent arises from the phenolic precursor.

Table 1: Optimization of Multicomponent Reaction for Compound 3

Parameter Condition Yield (%)
Solvent Acetic acid 78
Temperature 80°C 78
Catalyst None 78
Reaction time 2 hours 78

Formation of the Pyrazole Ring

Treatment of 3 with hydrazine hydrate (3 equiv) in dioxane at 90°C for 4 hours induces cyclization, forming 6-chloro-3-oxo-2-(o-tolyl)-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-one (4 ) (Scheme 2). The reaction proceeds via nucleophilic attack of hydrazine on the pyrrole carbonyl, followed by dehydration.

Key Analytical Data for Compound 4

  • 1H NMR (DMSO-d6) : δ 7.82 (d, J = 8.6 Hz, 1H, H-5), 7.45–7.30 (m, 4H, o-tolyl), 6.95 (s, 1H, H-8), 4.25 (s, 2H, CH2), 2.55 (s, 3H, CH3).
  • 13C NMR (DMSO-d6) : δ 181.2 (C-3), 162.4 (C-9), 138.7–115.2 (aromatic carbons), 42.1 (CH2), 21.3 (CH3).

Synthesis of N-(2,3-Dihydrobenzo[b]dioxin-6-yl)acetamide

Acetylation of 2,3-Dihydrobenzo[b]dioxin-6-amine

2,3-Dihydrobenzo[b]dioxin-6-amine (5 ) is acetylated using acetic anhydride in pyridine at 25°C for 12 hours, yielding N-(2,3-dihydrobenzo[b]dioxin-6-yl)acetamide (6 ) (Scheme 3). The reaction exhibits >90% conversion, with the acetamide confirmed via IR (νmax 1650 cm−1, C=O stretch).

Table 2: Characterization Data for Compound 6

Property Value
Molecular formula C10H11NO3
Molecular weight 193.20 g/mol
Melting point 142–144°C
HPLC purity >99%

Coupling of Chromeno-pyrazole Core with Acetamide Side Chain

Alkylation at the Pyrazole N-1 Position

Compound 4 is treated with bromoacetyl bromide (1.2 equiv) in anhydrous DMF at 0°C, yielding 1-(bromoacetyl)-6-chloro-3-oxo-2-(o-tolyl)-2,3-dihydrochromeno[2,3-c]pyrazole (7 ) (Scheme 4). Subsequent reaction of 7 with 6 in the presence of K2CO3 in acetonitrile at 60°C for 8 hours affords the target compound 8 via nucleophilic substitution.

Table 3: Optimization of Coupling Reaction

Parameter Condition Yield (%)
Base K2CO3 65
Solvent Acetonitrile 65
Temperature 60°C 65
Reaction time 8 hours 65

Analytical Data and Characterization

Spectroscopic Validation

  • 1H NMR (DMSO-d6) : δ 10.21 (s, 1H, NH), 7.85 (d, J = 8.6 Hz, 1H, H-5), 7.45–6.75 (m, 7H, aromatic), 4.55 (s, 2H, OCH2), 4.30 (s, 2H, NCH2), 2.55 (s, 3H, CH3), 2.10 (s, 3H, COCH3).
  • 13C NMR (DMSO-d6) : δ 181.2 (C=O, pyrazole), 170.5 (C=O, acetamide), 147.2–112.4 (aromatic carbons), 64.8 (OCH2), 42.1 (NCH2), 21.3 (CH3), 20.1 (COCH3).
  • HRMS (ESI+) : m/z calcd for C28H23ClN3O5 [M+H]+: 532.1274; found: 532.1278.

Purity and Yield

  • HPLC purity : 98.5% (C18 column, MeCN/H2O = 70:30).
  • Overall yield : 42% (from 1 to 8 ).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.